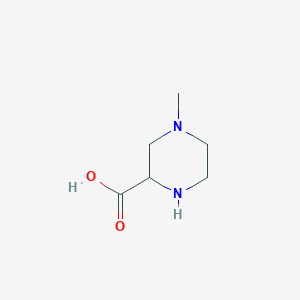

4-Methylpiperazine-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methylpiperazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2/c1-8-3-2-7-5(4-8)6(9)10/h5,7H,2-4H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJMBMKKMKAFQAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40423592 | |

| Record name | 4-Methylpiperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40423592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

721876-16-0 | |

| Record name | 4-Methylpiperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40423592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Methylpiperazine-2-carboxylic acid synthesis pathways

An In-depth Technical Guide to the Synthesis of 4-Methylpiperazine-2-carboxylic Acid

Introduction

This compound, a chiral heterocyclic compound, is a valuable building block in modern medicinal chemistry. Its rigid, yet functionalized, piperazine core is a privileged scaffold found in numerous biologically active molecules and pharmaceutical agents[1]. The presence of a carboxylic acid handle, a secondary amine at the N1 position, and a tertiary amine at the N4 position allows for versatile derivatization, making it a key intermediate in the synthesis of complex drug candidates, including those targeting neurodegenerative disorders[1].

The primary challenge in its synthesis lies in the precise control of stereochemistry at the C2 position. The biological activity of pharmaceuticals is often dependent on a single enantiomer, necessitating synthetic routes that are highly enantioselective. This guide provides an in-depth exploration of the core pathways for synthesizing this compound, focusing on the chemical logic, experimental protocols, and comparative analysis of the predominant strategies.

Retrosynthetic Analysis: Deconstructing the Target

A logical retrosynthetic analysis of this compound reveals two primary strategic disconnections. The first involves severing the N4-methyl bond, leading back to a piperazine-2-carboxylic acid precursor. The second approach involves the formation of the piperazine ring itself from an acyclic or a different heterocyclic precursor, such as a pyrazine.

Caption: Retrosynthetic approaches to this compound.

This analysis forms the basis for the two major synthetic pathways detailed below:

-

Pathway A: Post-formation N-methylation of a pre-existing chiral piperazine-2-carboxylic acid scaffold.

-

Pathway B: Asymmetric synthesis via hydrogenation of a pyrazine precursor to construct the chiral piperazine ring.

Pathway A: N-Methylation of a Piperazine-2-carboxylic Acid Precursor

This pathway is arguably the most direct, leveraging commercially available or readily synthesized chiral piperazine-2-carboxylic acid. The core challenge is achieving selective methylation at the N4 position. This is typically accomplished by employing orthogonal protecting groups for the two nitrogen atoms. The tert-butyloxycarbonyl (Boc) group is an ideal choice for the N1 position due to its stability and ease of removal under acidic conditions[2].

Workflow Overview

The synthesis proceeds in three key stages:

-

Protection: Selective protection of the N1-amine of a piperazine-2-carboxylate ester.

-

Methylation: Introduction of the methyl group at the unprotected N4-amine.

-

Deprotection & Hydrolysis: Removal of the N1-protecting group and hydrolysis of the ester to yield the final product.

Caption: Workflow for the N-methylation pathway.

Detailed Experimental Protocol

Step 1: Synthesis of (S)-1-Boc-piperazine-2-carboxylic acid methyl ester

-

Rationale: The carboxylic acid is first esterified to prevent interference with the subsequent Boc-protection step. The N1-amine is more sterically accessible and generally more nucleophilic than the N4-amine (in the case of alkyl substitution at C2), allowing for a degree of selective protection.

-

Suspend (S)-Piperazine-2-carboxylic acid dihydrochloride (1.0 eq) in methanol (10 vol).

-

Cool the mixture to 0°C and add thionyl chloride (2.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and then heat to reflux for 4 hours.

-

Cool the mixture and concentrate under reduced pressure to obtain the crude methyl ester dihydrochloride.

-

Dissolve the crude ester in methanol (10 vol) and add triethylamine (3.0 eq) followed by di-tert-butyl dicarbonate (Boc)₂O (1.1 eq).

-

Stir the mixture at room temperature overnight.

-

Concentrate the reaction mixture and partition between ethyl acetate and water.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the N1-Boc protected intermediate, which can be purified by column chromatography[3][4][5].

Step 2: N4-Methylation via Eschweiler-Clarke Reaction

-

Rationale: The Eschweiler-Clarke reaction is a classic and highly effective method for methylating amines. It uses formic acid and formaldehyde as the source of the methyl group and avoids the use of expensive or hazardous alkylating agents like methyl iodide[6]. The N1-Boc group is stable under these reductive amination conditions.

-

To a solution of (S)-1-Boc-piperazine-2-carboxylic acid methyl ester (1.0 eq) in formic acid (5 vol), add aqueous formaldehyde (37 wt. %, 3.0 eq).

-

Heat the reaction mixture to 90-100°C for 6 hours. Carbon dioxide evolution will be observed.

-

Cool the reaction to room temperature and carefully basify with a saturated aqueous solution of sodium carbonate until the pH is ~9.

-

Extract the product with ethyl acetate (3 x 10 vol).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude (S)-1-Boc-4-methyl-piperazine-2-carboxylic acid methyl ester.

Step 3: Deprotection and Hydrolysis

-

Rationale: A strong acid, such as hydrochloric acid, is used to simultaneously cleave the acid-labile Boc protecting group and hydrolyze the methyl ester to the final carboxylic acid.

-

Dissolve the crude product from the previous step in 6M hydrochloric acid (10 vol).

-

Heat the mixture to reflux (approx. 100°C) for 4-6 hours[7].

-

Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

-

Cool the solution and concentrate under reduced pressure to obtain the crude product as its dihydrochloride salt.

-

The product can be purified by recrystallization from a solvent system such as ethanol/ethyl acetate.

Pathway B: Asymmetric Hydrogenation of a Pyrazine Precursor

This pathway represents a more convergent and elegant approach where the chiral center is established during the formation of the piperazine ring. Asymmetric hydrogenation of a substituted pyrazine using a chiral transition metal catalyst is a powerful method for achieving high enantioselectivity[7][8].

Workflow Overview

-

Substrate Preparation: Esterification or amidation of 2-pyrazinecarboxylic acid.

-

Asymmetric Hydrogenation: Reduction of the pyrazine ring to a chiral piperazine using a chiral catalyst (e.g., Rhodium-based).

-

N-Methylation: Introduction of the methyl group at the N4 position.

-

Hydrolysis: Conversion of the ester or amide to the final carboxylic acid.

Caption: Workflow for the asymmetric hydrogenation pathway.

Detailed Experimental Protocol

Step 1: Preparation of tert-Butyl Pyrazine-2-carboxylate

-

Rationale: The tert-butyl ester is often used as the substrate for hydrogenation. It can be conveniently hydrolyzed under acidic conditions in the final step, often concurrently with N-Boc deprotection if used[7].

-

Suspend 2-pyrazinecarboxylic acid (1.0 eq) in tetrahydrofuran (THF, 10 vol).

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.5 eq) and 4-(dimethylamino)pyridine (DMAP, 0.1 eq).

-

Stir the mixture at room temperature for 12-16 hours.

-

Concentrate the mixture and purify by column chromatography to obtain the tert-butyl ester.

Step 2: Asymmetric Hydrogenation

-

Rationale: This is the key stereochemistry-defining step. An optically active rhodium complex is used to catalyze the addition of hydrogen across the pyrazine ring, creating the desired enantiomer with high fidelity. Reaction conditions are critical for success[8].

-

In a high-pressure autoclave, dissolve tert-butyl pyrazine-2-carboxylate (1.0 eq) in a suitable solvent such as methanol (20 vol).

-

Add a chiral rhodium catalyst, for example, [Rh(COD)₂]BF₄ complexed with a chiral phosphine ligand like (R,R)-Me-BPE (0.01 eq).

-

Purge the autoclave with nitrogen, then pressurize with hydrogen gas to 50 bar.

-

Heat the reaction to 50-60°C and stir for 24 hours[7].

-

Cool the reactor, vent the hydrogen, and concentrate the solvent to obtain the crude tert-butyl (S)-piperazine-2-carboxylate.

Step 3 & 4: Reductive Amination and Final Hydrolysis

-

Rationale: Reductive amination with formaldehyde and a mild reducing agent like sodium triacetoxyborohydride provides a gentle method for N-methylation. A final strong acid treatment removes the tert-butyl ester to yield the product.

-

Dissolve the crude piperazine ester (1.0 eq) in dichloromethane (10 vol).

-

Add aqueous formaldehyde (37 wt. %, 1.2 eq) followed by sodium triacetoxyborohydride (1.5 eq) in portions.

-

Stir at room temperature for 4 hours.

-

Quench the reaction with saturated aqueous sodium bicarbonate and separate the layers.

-

Dry the organic layer, concentrate, and dissolve the residue in 32% hydrochloric acid[7].

-

Heat the solution at 100°C for 2 hours to hydrolyze the ester[7].

-

Cool the mixture to 0°C to precipitate the product as the hydrochloride salt, which can be collected by filtration.

Comparative Analysis of Synthesis Pathways

| Feature | Pathway A: N-Methylation | Pathway B: Asymmetric Hydrogenation |

| Stereocontrol | Relies on the chirality of the starting material. No risk of racemization under standard conditions. | Established during the key hydrogenation step. High enantiomeric excess (>95% ee) is achievable but catalyst-dependent. |

| Starting Materials | Requires chiral piperazine-2-carboxylic acid, which can be expensive. | Starts from inexpensive, achiral 2-pyrazinecarboxylic acid. |

| Reagents & Cost | Uses standard laboratory reagents (Boc₂O, HCHO). Overall cost is tied to the chiral starting material. | Requires an expensive chiral rhodium catalyst and high-pressure hydrogenation equipment. |

| Scalability | Highly scalable. The reactions (protection, methylation, deprotection) are robust industrial processes. | Scalability can be challenging due to the cost of the catalyst and the need for specialized high-pressure reactors. |

| Number of Steps | Typically 3-4 steps from the protected piperazine intermediate. | Typically 3-4 steps from pyrazinecarboxylic acid. |

| Key Advantage | Predictable and reliable stereochemical outcome. | Creates chirality from an achiral source, offering flexibility. |

| Key Disadvantage | Dependent on the availability and cost of the chiral precursor. | High initial investment in catalyst and equipment; requires careful optimization. |

Conclusion and Future Directions

Both N-methylation of a chiral precursor and asymmetric hydrogenation of a pyrazine derivative represent viable and robust strategies for the synthesis of this compound. The choice between them often depends on the specific needs of the research or development program, balancing factors like the cost of starting materials, available equipment, and desired scale.

Pathway A is often preferred for smaller-scale laboratory synthesis where the cost of the chiral starting material is manageable. Pathway B, while requiring more initial investment and optimization, is a powerful approach for large-scale manufacturing where the cost of the starting material becomes a dominant factor.

Emerging research continues to refine these processes. The development of more active and cost-effective non-precious metal catalysts for asymmetric hydrogenation could significantly enhance the appeal of Pathway B. Furthermore, novel C-H functionalization techniques using photoredox catalysis may one day provide even more direct and efficient routes to functionalized piperazines, further expanding the synthetic chemist's toolkit[9].

References

- 1. This compound | 721876-16-0 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. CA2186023C - Process for preparing 2-piperazine carboxylic acid derivatives - Google Patents [patents.google.com]

- 4. 252990-05-9 CAS MSDS ((R)-N-Boc-piperazine-2-carboxylic acid methyl ester) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. manchesterorganics.com [manchesterorganics.com]

- 6. US3154553A - Methylation of piperazines - Google Patents [patents.google.com]

- 7. US5945534A - Process for the preparation of optically active piperazine-2-carboxylic acid derivatives - Google Patents [patents.google.com]

- 8. Buy (R)-4-Methyl-piperazine-2-carboxylic acid (EVT-13149706) [evitachem.com]

- 9. mdpi.com [mdpi.com]

Enantioselective synthesis of 4-Methylpiperazine-2-carboxylic acid

An In-depth Technical Guide to the Enantioselective Synthesis of 4-Methylpiperazine-2-carboxylic Acid

Abstract

This compound is a pivotal chiral building block in modern medicinal chemistry. As a constrained cyclic amino acid derivative, its stereochemically defined scaffold is incorporated into a multitude of pharmacologically active agents, influencing their potency, selectivity, and pharmacokinetic profiles.[1][2][3] The piperazine motif itself is recognized as a "privileged structure," frequently appearing in top-selling pharmaceuticals.[1][2] Consequently, the development of robust, scalable, and efficient methods for the enantioselective synthesis of this compound is of paramount importance to the drug development industry. This guide provides a comprehensive overview of the core strategies employed to access enantiopure this compound, with a focus on asymmetric hydrogenation, catalytic asymmetric alkylation, and enzymatic resolution. Each section delves into the mechanistic rationale, provides field-proven protocols, and presents key performance data to inform synthetic route selection.

Strategic Overview: Pathways to Enantiopure Piperazines

The synthesis of chiral piperazines, particularly those with substitution at the carbon framework, presents a significant challenge due to the presence of two nitrogen atoms which can complicate reactivity and catalysis.[2] The primary goal is to control the stereochemistry at the C2 position. The main enantioselective strategies can be broadly categorized as follows:

-

Asymmetric Hydrogenation: Creation of the chiral center and the piperazine ring simultaneously through the hydrogenation of a prochiral pyrazine precursor using a chiral catalyst.

-

Catalytic Asymmetric Alkylation: Construction of the chiral C2 center on a pre-formed piperazine or piperazinone ring via enantioselective alkylation.

-

Enzymatic and Biocatalytic Methods: Utilization of enzymes for the kinetic resolution of a racemic mixture or for direct asymmetric synthesis.

-

Chiral Pool Synthesis: Employing naturally occurring chiral molecules, such as amino acids, as starting materials to build the target molecule.

The logical flow for selecting a synthetic strategy is outlined below.

Caption: Decision workflow for selecting a synthetic strategy.

Asymmetric Hydrogenation of Pyrazine Derivatives

This is one of the most direct and industrially relevant methods for producing optically active piperazine-2-carboxylic acid derivatives.[4] The strategy involves the stereoselective reduction of a corresponding pyrazinecarboxylic acid derivative using hydrogen gas in the presence of a chiral transition metal catalyst.

Rationale and Mechanism

The core of this method is the coordination of the prochiral pyrazine substrate to a chiral metal complex, typically based on rhodium or iridium.[4][5] The chiral ligands on the metal create a chiral environment, forcing the hydrogen to add to one face of the pyrazine ring preferentially, thereby establishing the stereocenter at the C2 position with high enantiomeric excess (ee). The reaction proceeds via the reduction of the two C=N double bonds within the pyrazine ring.

Caption: Overall scheme for asymmetric hydrogenation.

Key Experimental Parameters

Success in this reaction is highly dependent on the choice of catalyst, solvent, pressure, and temperature.

| Parameter | Typical Range/Value | Rationale |

| Catalyst | Optically active rhodium complexes | Provides the chiral environment for stereoselective hydrogenation.[4][6] |

| Substrate | Pyrazinecarboxylic acid amides or esters | The substituent influences solubility and reactivity. Tert-butyl amides are often preferred.[4] |

| Hydrogen Pressure | 1 to 200 bar | Higher pressure often increases reaction rate but must be optimized for selectivity.[6] |

| Temperature | 20°C to 200°C | Affects reaction kinetics and catalyst stability. Optimization is crucial.[6] |

| Solvent | Methanol, Toluene, Ethyl Acetate | Solvent choice can impact catalyst solubility, activity, and enantioselectivity.[6] |

Experimental Protocol: Asymmetric Hydrogenation

This protocol is a representative example based on methodologies described in the literature.[4][6]

-

Catalyst Preparation: In a glovebox, a pressure-resistant autoclave is charged with the chiral rhodium precursor (e.g., [Rh(COD)2]BF4) and the appropriate chiral phosphine ligand (e.g., a derivative of JOSIPHOS or MeO-BIPHEP) in a degassed solvent like methanol. The mixture is stirred to form the active catalyst.

-

Reaction Setup: To the autoclave containing the catalyst solution, the N-methylated pyrazine-2-carboxylic acid ester or amide substrate is added.

-

Hydrogenation: The autoclave is sealed, removed from the glovebox, and purged several times with nitrogen followed by hydrogen. It is then pressurized with hydrogen to the desired pressure (e.g., 50 bar).

-

Reaction Execution: The reaction mixture is stirred vigorously at a controlled temperature (e.g., 60°C) for a specified time (e.g., 12-24 hours). Reaction progress is monitored by HPLC or GC.

-

Work-up and Isolation: Upon completion, the autoclave is cooled and carefully depressurized. The solvent is removed under reduced pressure. The residue is then purified by column chromatography or crystallization to yield the enantiomerically enriched N-methylpiperazine-2-carboxylic acid derivative.

-

Deprotection: If the product is an ester, it is hydrolyzed (e.g., using LiOH in THF/water) to afford the final carboxylic acid.

Catalytic Asymmetric Allylic Alkylation

An alternative and powerful strategy involves the enantioselective formation of a C-C bond at the α-position of a piperazin-2-one precursor. The Stoltz group has developed a notable palladium-catalyzed decarboxylative allylic alkylation that provides access to α-secondary and α-tertiary piperazin-2-ones, which can be subsequently reduced to the desired piperazines.[7][8]

Rationale and Mechanism

This method utilizes a differentially N-protected piperazin-2-one substrate that can be deprotonated to form an enolate. A chiral palladium catalyst facilitates the enantioselective alkylation of this enolate. The key is the formation of a chiral Pd-enolate complex which then reacts with an allylic electrophile. The chiral ligand on the palladium atom dictates the facial selectivity of the alkylation, leading to high enantiopurity.[8] This approach is particularly valuable for creating more complex, α-tertiary substituted piperazines.[7]

Caption: Catalytic cycle for asymmetric allylic alkylation.

Experimental Protocol: Pd-Catalyzed Asymmetric Alkylation

This protocol is adapted from the work of Stoltz et al.[8]

-

Substrate Synthesis: Prepare the requisite N(1), N(4)-diprotected piperazin-2-one starting material. Protection groups must be chosen carefully to allow for selective deprotection later; for example, N(1)-Boc and N(4)-Bn.[8]

-

Reaction Setup: In a glovebox, a vial is charged with the piperazin-2-one substrate, a palladium precursor (e.g., Pd2(dba)3), and a chiral phosphine ligand (e.g., a PHOX-type ligand).

-

Alkylation: The vial is sealed, removed from the glovebox, and the desired allylic alkylating agent (e.g., allyl methyl carbonate) and a suitable solvent (e.g., toluene) are added via syringe.

-

Reaction Execution: The mixture is stirred at a specific temperature (e.g., room temperature or slightly elevated) until the reaction is complete as determined by TLC or LC-MS analysis.

-

Purification: The reaction mixture is concentrated and the product is purified by flash column chromatography to yield the enantioenriched α-allylated piperazin-2-one.

-

Reduction and N-Methylation: The purified piperazin-2-one is reduced to the piperazine using a strong reducing agent like LiAlH4. Subsequent reductive amination with formaldehyde and a reducing agent (e.g., sodium triacetoxyborohydride) installs the N4-methyl group to yield the final product.

Representative Data

The palladium-catalyzed alkylation method consistently delivers high enantioselectivity across various substrates.

| N(4)-Protecting Group | Yield (%) | ee (%) | Reference |

| Benzyl (Bn) | 90 | 90 | [8] |

| p-Methoxybenzyl (PMB) | 88 | 91 | [8] |

| Allyl | 85 | 88 | [8] |

Enzymatic and Biocatalytic Strategies

Biocatalysis offers a green and highly selective alternative to traditional chemical methods.[9] For the synthesis of chiral piperazine-2-carboxylic acid, enzymatic kinetic resolution is a well-established technique.[10]

Rationale and Mechanism

Kinetic resolution involves the use of an enzyme that selectively catalyzes the reaction of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. For example, a lipase or protease can selectively hydrolyze one enantiomer of a racemic ester of N-protected piperazine-2-carboxylic acid. This allows for the separation of the unreacted, enantiopure ester from the hydrolyzed, enantiopure acid. While the maximum theoretical yield for the desired enantiomer is 50%, the exceptional enantioselectivity often justifies this approach.[10] More advanced methods may use engineered transaminases to convert a ketone precursor directly into the chiral amine.[9][11]

Caption: Workflow for enzymatic kinetic resolution.

Experimental Protocol: Enzymatic Resolution

This protocol is based on the kinetic resolution of a piperazine-2-carboxylate ester.[10]

-

Substrate Preparation: Synthesize the racemic methyl or ethyl ester of N-Boc-4-methylpiperazine-2-carboxylic acid.

-

Reaction Setup: The racemic ester is dissolved in a suitable buffer solution (e.g., phosphate buffer, pH 7.5) or a biphasic system containing an organic solvent.

-

Enzymatic Reaction: The enzyme (e.g., Alcalase) is added to the solution, and the mixture is gently stirred at a controlled temperature (e.g., 30-40°C). The pH may need to be maintained by the addition of a dilute base to neutralize the acid being formed.

-

Monitoring: The reaction is monitored by chiral HPLC to track the conversion and the enantiomeric excess of both the remaining ester and the formed acid. The reaction is typically stopped at or near 50% conversion to maximize the ee of both products.

-

Work-up and Separation: Once the desired conversion is reached, the enzyme is removed (e.g., by filtration). The pH of the aqueous solution is adjusted to separate the acid and the ester. For example, extraction with an organic solvent at a neutral or slightly basic pH will remove the unreacted ester, while subsequent acidification of the aqueous layer followed by extraction will isolate the carboxylic acid product.

-

Final Processing: The isolated enantiopure ester can be hydrolyzed to the corresponding acid if needed.

Conclusion and Outlook

The enantioselective synthesis of this compound can be achieved through several robust and effective strategies.

-

Asymmetric hydrogenation stands out for its high atom economy and potential for large-scale industrial application, provided a suitable pyrazine precursor is available.[4][6]

-

Catalytic asymmetric alkylation offers excellent versatility, especially for creating more complex derivatives with α-tertiary stereocenters, which are of growing interest in drug discovery.[7][8]

-

Enzymatic methods provide unparalleled selectivity under mild, environmentally friendly conditions, making them an attractive option when high enantiopurity is the primary driver and a 50% theoretical yield is acceptable.[10][11]

The choice of the optimal synthetic route will depend on factors such as the required scale, cost of goods, availability of starting materials and catalysts, and the desired structural complexity of the final molecule. Future research will likely focus on developing more efficient and cost-effective catalysts, expanding the scope of biocatalytic transformations, and applying novel C-H functionalization techniques to streamline these critical synthetic pathways.[2]

References

- O'Donnell, M. J.

- Trifonov, A., et al. Process for the preparation of optically active piperazine-2-carboxylic acid derivatives.

- D'hooghe, M., et al.

- Gemo, N., et al.

- Stoltz, B. M., et al.

- Lindsley, C. W., et al. A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. NIH, 2012.

- Zhou, J. Catalytic Asymmetric Synthesis of Cα-tetrasubstituted α-Amino Acids. Longdom Publishing, 2014.

- Enbody, B. S., et al.

- (R)-4-Methyl-piperazine-2-carboxylic acid. EvitaChem.

- The asymmetric synthesis of (S)‐piperazine‐2‐carboxylic acid amide 20 developed by Rossen et al.

- Bartoccini, F., et al. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach. NIH, 2023.

- This compound. Benchchem.

- Asymmetric synthesis of functionalized aza-cyclic amino acids with quaternary stereocenters by a phase-transfer-catalyzed alkylation str

- α-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal.

- Catalytic asymmetric synthesis of .ALPHA.-amino acid derivatives and peptides using chiral phase-transfer catalysts.

- Asymmetric synthesis of piperazic acid and derivatives thereof.

- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.

- Chiral Synthesis and Enzymatic Resolution of (S)-(-)Piperazine-2-Carboxylic Acid Using Enzyme Alcalase.

- Warshawsky, A. M., et al. Synthesis of N,N'-Orthogonally Protected (S)-Piperazine-2-carboxylic Acid.

- N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid. Benchchem.

- Synthesis method of chiral piperazinone derivative.

- Amine Transaminase Mediated Synthesis of Optically Pure Piperazinones and 1,4‐Diazepanones. Wiley Online Library.

- Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimiz

Sources

- 1. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. This compound | 721876-16-0 | Benchchem [benchchem.com]

- 4. US5945534A - Process for the preparation of optically active piperazine-2-carboxylic acid derivatives - Google Patents [patents.google.com]

- 5. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buy (R)-4-Methyl-piperazine-2-carboxylic acid (EVT-13149706) [evitachem.com]

- 7. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 8. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. digibuo.uniovi.es [digibuo.uniovi.es]

Physical and chemical properties of 4-Methylpiperazine-2-carboxylic acid

An In-Depth Technical Guide to 4-Methylpiperazine-2-carboxylic Acid: Properties, Analysis, and Applications

Introduction: The Significance of the Piperazine Scaffold

The piperazine ring is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold". Its unique six-membered heterocyclic structure, containing two nitrogen atoms at opposing positions, provides a versatile framework that can be readily modified to interact with a wide array of biological targets. These nitrogen atoms can act as hydrogen bond acceptors and donors, which often enhances water solubility and bioavailability—crucial properties for drug candidates.[1] The structural rigidity and polar surface area offered by the piperazine ring contribute to improved target affinity and specificity.[1] Consequently, piperazine derivatives have been successfully incorporated into drugs with a vast range of pharmacological activities.[1]

This guide focuses on a specific, valuable derivative: This compound . The presence of a carboxylic acid group at the 2-position and a methyl group at the 4-position offers distinct points for chemical modification and influences the molecule's overall physicochemical profile.[1] This compound, particularly its chiral enantiomers, serves as a critical building block in the synthesis of complex, biologically active molecules, making a thorough understanding of its properties essential for researchers in drug discovery and development.[1][2]

Core Molecular and Physical Properties

A foundational understanding of a molecule begins with its fundamental structural and physical characteristics. These properties dictate its behavior in both chemical reactions and biological systems.

Chemical Structure and Identifiers

| 2D Structure | 3D Conformer |

| Source: PubChem CID 6420903[3] | Source: PubChem CID 6420903[3] |

Tabulated Physicochemical Data

The following tables summarize key computed and (where available) experimental properties. Computed values provide excellent estimates for guiding experimental design, particularly in the early stages of research.

| Property | Value | Source |

| Molecular Weight | 144.17 g/mol | PubChem[3] |

| Exact Mass | 144.089877630 Da | PubChem[3] |

| Polar Surface Area | 52.6 Ų | PubChem[3] |

| Hydrogen Bond Donors | 2 | PubChem[3] |

| Hydrogen Bond Acceptors | 4 | PubChem[3] |

| Rotatable Bond Count | 1 | PubChem[3] |

| Complexity | 138 | PubChem[3] |

| XLogP3 (Lipophilicity) | -3.0 | PubChem[3] |

Predicted properties for the related N-Boc protected structure (4-Boc-piperazine-2-carboxylic acid) provide further insight:

| Property | Value | Source |

| Boiling Point | 371.8±37.0 °C | Protheragen[5] |

| pKa (Carboxylic Acid) | 2.20±0.20 | Protheragen[5] |

| Melting Point | 231-239 °C | Protheragen[5] |

Synthesis and Reactivity

Synthetic Pathways

The synthesis of chiral piperazine carboxylic acids is a topic of significant interest. A common and effective strategy involves the asymmetric hydrogenation of a corresponding pyrazinecarboxylic acid derivative. This method utilizes chiral catalysts, such as optically active rhodium complexes, to achieve high enantiomeric excess.[2]

The general workflow can be visualized as follows:

Caption: Generalized workflow for asymmetric synthesis.

This process often requires careful optimization of temperature (20°C to 200°C), hydrogen pressure, and solvent choice to maximize yield and stereoselectivity.[2] Alternative routes may involve multi-step sequences with protection-deprotection strategies for the amine functional groups.[2]

Chemical Reactivity

The reactivity of this compound is governed by its three primary functional groups:

-

Carboxylic Acid (-COOH): This group is acidic and readily undergoes deprotonation to form a carboxylate salt. It is a key handle for forming amide bonds through coupling reactions with amines, a fundamental transformation in peptide synthesis and drug development.[1][6]

-

Secondary Amine (N-H): The nitrogen at the 1-position is a nucleophile and a base. It can be alkylated, acylated, or used in other coupling reactions. Its basicity is a key determinant of the molecule's overall pKa profile.

-

Tertiary Amine (-N-CH₃): The methylated nitrogen at the 4-position is also basic, but less nucleophilic than the secondary amine due to steric hindrance. It contributes significantly to the molecule's aqueous solubility and overall basicity.

The interplay between these groups defines the molecule's utility as a versatile chemical building block.

Spectroscopic Characterization

Spectroscopic methods are indispensable for confirming the structure and purity of synthesized molecules. FT-IR and NMR are complementary techniques that provide a detailed picture of the molecular architecture.[7]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show several characteristic absorption bands:

-

O-H Stretch (Carboxylic Acid): A very broad absorption in the range of 2500-3300 cm⁻¹. This is one of the most identifiable features of a carboxylic acid.[8]

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption between 1710 and 1760 cm⁻¹. The exact position can indicate whether the acid exists as a monomer or a hydrogen-bonded dimer.[8]

-

N-H Stretch (Secondary Amine): A moderate absorption band typically appearing around 3300-3500 cm⁻¹.

-

C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

-COOH Proton: A highly deshielded singlet, typically appearing far downfield around 12 δ. Its chemical shift is sensitive to solvent and concentration.[8]

-

Piperazine Ring Protons: A series of complex multiplets in the aliphatic region (approx. 2.5-4.0 δ).

-

-N-CH₃ Protons: A singlet in the upfield region (approx. 2.2-2.8 δ), integrating to three protons.

-

-

¹³C NMR:

-

Carbonyl Carbon (-COOH): A resonance in the downfield region, typically between 165-185 δ.[8]

-

Piperazine Ring Carbons: Resonances in the range of 40-60 δ.

-

-N-CH₃ Carbon: An upfield resonance around 45 δ.

-

Key Physicochemical Properties in Drug Development

Optimizing properties such as solubility, lipophilicity, and ionization is central to designing effective oral drugs.[9] These parameters govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

Caption: Interrelation of structure, properties, and pharmacokinetics.

Ionization Constant (pKa)

The pKa values determine the charge state of a molecule at a given pH. For this compound, three ionizable groups exist: the carboxylic acid and the two piperazine nitrogens. Based on data for similar structures, the expected pKa values are:

-

pKa₁ (Carboxylic Acid): ~2-3

-

pKa₂ (Tertiary Amine Proton): ~5-6

-

pKa₃ (Secondary Amine Proton): ~9-10[10]

This zwitterionic potential profoundly impacts solubility and membrane permeability.

Protocol: pKa Determination by Potentiometric Titration

This is a standard, reliable method for measuring ionization constants.[10][11]

-

Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of deionized water or a water/co-solvent mixture if solubility is low.

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C). Insert a calibrated pH electrode and a micro-burette.

-

Acidic Titration: Add a standardized strong base (e.g., 0.1 M NaOH) in small, precise increments. Record the pH after each addition, allowing the reading to stabilize.

-

Basic Titration: In a separate experiment, titrate an identical sample with a standardized strong acid (e.g., 0.1 M HCl) to determine the amine pKa values.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. Specialized software can be used for precise calculation.

Lipophilicity (LogP / LogD)

Lipophilicity measures a compound's preference for a lipid-like (nonpolar) environment versus an aqueous (polar) one. It is a critical predictor of membrane permeability and metabolic clearance.[9]

-

LogP: The partition coefficient of the neutral species.

-

LogD: The distribution coefficient at a specific pH (e.g., 7.4), which accounts for all ionic species.

The computed XLogP3 of -3.0 for the neutral form of this compound indicates it is highly hydrophilic.[3] This is expected due to the multiple polar, ionizable groups.

Aqueous Solubility

High aqueous solubility is often desirable for oral drug candidates to ensure sufficient concentration for absorption. The zwitterionic nature of this compound suggests it will have reasonable solubility in aqueous media, though this is highly pH-dependent.

Protocol: Solubility Determination by Shake-Flask Method

This is the gold-standard method for measuring thermodynamic solubility.[12]

-

Sample Preparation: Add an excess amount of the solid compound to a series of vials containing buffers at different pH values (e.g., pH 2.0, 5.0, 7.4, 9.0).

-

Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

-

Quantification: Carefully remove an aliquot of the clear supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).

-

Calculation: The measured concentration represents the thermodynamic solubility at that specific pH and temperature.

Conclusion

This compound is a powerful and versatile building block for drug discovery. Its well-defined structure, featuring multiple points for chemical modification and a favorable hydrophilic profile, makes it an attractive scaffold for developing novel therapeutics. A comprehensive understanding of its physical and chemical properties, from spectroscopic signatures to ADME-relevant parameters like pKa and solubility, is paramount for its effective application. The experimental protocols and data presented in this guide provide a solid foundation for researchers aiming to leverage this valuable intermediate in their synthetic and medicinal chemistry programs.

References

[3] National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6420903, this compound. Retrieved from [Link].

[11] Di, L., & Kerns, E. H. (2002). Physicochemical profiling in drug research: a brief survey of the state-of-the-art of experimental techniques. Cellular and Molecular Life Sciences, 59(12), 2229-2240. Available at: [Link].

[13] Agami, C., et al. (2001). A method for synthesizing (2R,4R)-4-methylpiperidine-2-carboxylic acid ethyl ester. European Journal of Organic Chemistry, 2001(12), 2385-2393. Referenced in Google Patents: .

[14] Judson, R. S., et al. (2019). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. Environmental Science & Technology, 53(15), 9066-9076. Available at: [Link].

[15] Google Patents. (2014). Synthetic method for (2R, 4R)-4-methyl-2-piperidinecarboxylic acid. CN103524401A. Retrieved from .

[16] Google Patents. (2013). Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride. CN102887854B. Retrieved from .

[17] National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4478243, 4-Methylpiperidine-2-carboxylic acid. Retrieved from [Link].

[18] National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5175855, 4-[(Tert-butoxy)carbonyl]piperazine-2-carboxylic acid. Retrieved from [Link].

[9] Leach, A. G., et al. (2023). Physicochemical Properties. In An Introduction to Medicinal Chemistry (7th ed.). Royal Society of Chemistry. Retrieved from [Link].

[19] NINGBO INNO PHARMCHEM CO.,LTD. The Role of S-Piperazine-2-Carboxylic Acid as a Pharmaceutical Intermediate. Retrieved from [Link].

[20] Qiyan. 1,4-Bis-Boc-piperazine-2-carboxylic acid. Retrieved from [Link].

[21] Badiei, A., et al. (2015). Piperazine and its carboxylic acid derivatives-functionalized mesoporous silica as nanocarriers for gemcitabine: adsorption and release study. Materials Science and Engineering: C, 49, 59-67. Available at: [Link].

[10] Bishnoi, S., & Rochelle, G. T. (2000). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 45(3), 450-452. Available at: [Link].

[22] Ghaffar, K. A., et al. (2024). Physicochemical Principles Driving Small Molecule Binding to RNA. bioRxiv. Retrieved from [Link].

[5] Protheragen. 4-Boc-piperazine-2-carboxylic acid. Retrieved from [Link].

[12] Ishikawa, M., & Hashimoto, Y. (2007). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 50(24), 5859-5867. Available at: [Link].

[8] LibreTexts Chemistry. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link].

[23] National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11321572, 1-Boc-4-Methylpiperidine. Retrieved from [Link].

[24] CP Lab Safety. (R)-4-N-Boc-piperazine-2-carboxylic acid methyl ester-hcl. Retrieved from [Link].

[25] Williams, R. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link].

Sources

- 1. This compound | 721876-16-0 | Benchchem [benchchem.com]

- 2. Buy (R)-4-Methyl-piperazine-2-carboxylic acid (EVT-13149706) [evitachem.com]

- 3. This compound | C6H12N2O2 | CID 6420903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 721876-16-0 [chemicalbook.com]

- 5. 4-Boc-piperazine-2-carboxylic acid - Protheragen [protheragen.ai]

- 6. Buy 1-Benzyl-4-Boc-piperazine-2-carboxylic acid | 181956-25-2 [smolecule.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. books.rsc.org [books.rsc.org]

- 10. uregina.ca [uregina.ca]

- 11. Physicochemical profiling in drug research: a brief survey of the state-of-the-art of experimental techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. CN108047125A - The preparation method of one kind (2R, 4R) -4- methyl piperidine -2- Ethyl formate compounds - Google Patents [patents.google.com]

- 14. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 15. CN103524401A - Synthetic method for (2R, 4R)-4-methyl-2-piperidinecarboxylic acid - Google Patents [patents.google.com]

- 16. CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride - Google Patents [patents.google.com]

- 17. 4-Methylpiperidine-2-carboxylic acid | C7H13NO2 | CID 4478243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. 4-[(Tert-butoxy)carbonyl]piperazine-2-carboxylic acid | C10H18N2O4 | CID 5175855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. nbinno.com [nbinno.com]

- 20. 1,4-Bis-Boc-piperazine-2-carboxylic acid-Qiyan [nxydchem.com]

- 21. Piperazine and its carboxylic acid derivatives-functionalized mesoporous silica as nanocarriers for gemcitabine: adsorption and release study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. biorxiv.org [biorxiv.org]

- 23. 1-Boc-4-Methylpiperidine | C11H21NO2 | CID 11321572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. calpaclab.com [calpaclab.com]

- 25. organicchemistrydata.org [organicchemistrydata.org]

An In-Depth Technical Guide to the Structural Analogs of 4-Methylpiperazine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Piperazine Scaffold and the Rise of a Chiral Building Block

The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in hundreds of FDA-approved drugs.[1][2] Its six-membered heterocyclic structure, containing two nitrogen atoms at opposing positions, provides a unique combination of structural rigidity and conformational flexibility. These nitrogen atoms act as key hydrogen bond acceptors and donors, which can enhance aqueous solubility and bioavailability—critical properties for any successful drug candidate.[3]

Within this important class of compounds, 4-Methylpiperazine-2-carboxylic acid emerges as a particularly valuable chiral building block for the synthesis of complex therapeutic agents. Its structure is deceptively simple yet remarkably versatile:

-

The Carboxylic Acid (C2): This functional group provides a robust handle for synthetic modification, most commonly forming stable amide bonds, a ubiquitous linkage in biologically active molecules.[4]

-

The N4-Methyl Group: This small alkyl group subtly influences the basicity (pKa) and lipophilicity of the molecule, which can have profound effects on its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).

-

The Chiral Center (C2): The stereochemistry at the C2 position is of paramount importance. The specific three-dimensional arrangement—most notably the (R)-enantiomer—can dictate target engagement, leading to enhanced potency and reduced off-target effects.[5]

This guide provides a technical exploration of the structural analogs of this compound, delving into synthetic strategies, structure-activity relationships (SAR), and applications in drug discovery, with a focus on providing actionable protocols and a deep understanding of the chemical principles at play.

Part 1: The Core Scaffold - Synthesis and Properties

A reliable and stereoselective synthesis of the core scaffold is the essential first step in any analog development program. The chirality of this compound necessitates asymmetric synthesis to avoid costly and often inefficient chiral resolutions at later stages.

Asymmetric Synthesis of (R)-4-Methylpiperazine-2-carboxylic Acid

One of the most effective methods for establishing the desired stereocenter is the asymmetric hydrogenation of a pyrazinecarboxylic acid derivative. This reaction utilizes a chiral catalyst, typically an optically active rhodium complex, to direct the addition of hydrogen across the double bonds of the pyrazine ring, yielding the desired piperazine enantiomer with high fidelity.[6]

Sources

- 1. Piperazine Bioisosteres for Drug Design - Enamine [enamine.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Buy (R)-4-Methyl-piperazine-2-carboxylic acid (EVT-13149706) [evitachem.com]

- 6. US5945534A - Process for the preparation of optically active piperazine-2-carboxylic acid derivatives - Google Patents [patents.google.com]

The Ascendant Role of 4-Methylpiperazine-2-carboxylic Acid Derivatives in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, stands as a "privileged scaffold" in the landscape of medicinal chemistry. Its unique structural and physicochemical properties, including the ability to modulate aqueous solubility and bioavailability, have cemented its presence in a multitude of FDA-approved drugs.[1] Within this esteemed class of compounds, derivatives of 4-Methylpiperazine-2-carboxylic acid are emerging as particularly versatile building blocks for the synthesis of novel therapeutic agents. The strategic placement of a methyl group at the N4 position and a carboxylic acid at the C2 position provides a chiral center and distinct points for chemical modification, allowing for the fine-tuning of pharmacological activity. This guide offers an in-depth exploration of the synthesis, diverse biological activities, and structure-activity relationships of these promising derivatives, providing a vital resource for researchers engaged in the pursuit of next-generation therapeutics.

I. Synthetic Strategies for Chiral this compound and its Derivatives

The therapeutic efficacy of this compound derivatives is often intrinsically linked to their stereochemistry. Consequently, the development of robust and efficient methods for the synthesis of enantiopure forms of the core scaffold is of paramount importance.

A. Asymmetric Synthesis and Resolution

Several strategies have been successfully employed to obtain the desired enantiomers of piperazine-2-carboxylic acid and its N-substituted analogs.

-

Asymmetric Hydrogenation: A common and scalable approach involves the asymmetric hydrogenation of pyrazinecarboxylic acid derivatives.[2] This method typically utilizes optically active rhodium complexes as catalysts to achieve high enantiomeric excess. The reaction conditions, including temperature (ranging from 20°C to 200°C) and hydrogen pressure (1 to 200 bar), can be optimized to maximize yield and stereoselectivity.[2]

-

Enzymatic Resolution: Biocatalysis offers a green and highly selective alternative for resolving racemic mixtures. Enzymes such as alcalase have been used for the kinetic resolution of methyl-4-(tert-butyroxycarbonyl)-piperazine-2-carboxylate to yield the enantiomerically pure (S)-piperazine-2-carboxylic acid.[3] This method leverages the stereospecificity of the enzyme to selectively hydrolyze one enantiomer, allowing for the separation of the desired stereoisomer.

B. General Amide Coupling Protocol

The carboxylic acid moiety of this compound serves as a convenient handle for the synthesis of a wide array of amide derivatives. A general protocol for this transformation is outlined below:

Protocol 1: Amide Coupling of this compound

-

Acid Activation: To a solution of this compound in a suitable aprotic solvent (e.g., dichloromethane or dimethylformamide), add a coupling agent such as propylphosphonic anhydride (T3P).

-

Amine Addition: To the activated acid, add the desired primary or secondary amine.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, quench the reaction and perform an appropriate aqueous work-up. The crude product can be purified by column chromatography to yield the desired amide derivative.

Caption: General workflow for the synthesis of 4-Methylpiperazine-2-carboxamide derivatives.

II. Diverse Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated a broad spectrum of biological activities, highlighting their potential in various therapeutic areas.

A. Anticancer Activity

The piperazine scaffold is a common feature in many approved anticancer drugs, and derivatives of this compound are no exception. These compounds have shown promise in targeting various cancer cell lines.

Table 1: Anticancer Activity of Selected 4-Methylpiperazine Derivatives

| Compound ID | Cell Line | IC50 (µM) | Reference |

| A-11 | A-549 (Lung) | 5.71 | [4] |

| A-11 | HCT-116 (Colon) | 4.26 | [4] |

| A-11 | MIAPaCa-2 (Pancreatic) | 31.36 | [4] |

| Vindoline-piperazine conjugate (3) | HeLa (Cervical) | 9.36 | [5] |

| Vindoline-piperazine conjugate (23) | MDA-MB-468 (Breast) | 1.00 (GI50) | [5] |

| Vindoline-piperazine conjugate (25) | HOP-92 (Lung) | 1.35 (GI50) | [5] |

IC50: Half-maximal inhibitory concentration; GI50: 50% growth inhibition.

The mechanism of action for these compounds often involves the inhibition of key signaling pathways that are dysregulated in cancer. For instance, some derivatives may exhibit their anticancer effects by inhibiting Epidermal Growth Factor Receptor (EGFR).[4]

Experimental Protocol 2: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.

-

Cell Seeding: Seed cancer cells in a 96-well plate at an optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).[6][7]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.[8]

-

Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[8]

-

Data Analysis: Calculate the percentage of cell viability relative to a vehicle control and determine the IC50 value from the dose-response curve.[8]

Caption: Step-by-step workflow of the MTT assay for assessing cell viability.

B. Neuroprotective Activity and Cholinesterase Inhibition

Derivatives of piperazine-2-carboxylic acid have emerged as promising candidates for the treatment of neurodegenerative disorders like Alzheimer's disease. A key strategy in managing Alzheimer's is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine.

A study on 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives revealed their potential as cholinesterase inhibitors.[9] For instance, 1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acid (4c) was identified as a selective AChE inhibitor with a Ki of 10.18 µM.[9] Further modifications, such as the conversion of the carboxylic acid to a hydroxamic acid, led to highly potent and selective BChE inhibitors. Notably, 1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid (7b) exhibited an exceptionally low Ki of 1.6 nM for BChE.[9]

Table 2: Anticholinesterase Activity of Piperazine-2-carboxylic Acid Derivatives

| Compound ID | Target | Ki | Reference |

| 4c | AChE | 10.18 ± 1.00 µM | [9] |

| 7b | BChE | 1.6 ± 0.08 nM | [9] |

| Donepezil | BChE | 12.5 ± 2.6 µM | [9] |

| Tacrine | BChE | 17.3 ± 2.3 nM | [9] |

Ki: Inhibition constant.

Experimental Protocol 3: Ellman's Assay for Cholinesterase Activity

Ellman's assay is a widely used method to measure cholinesterase activity.[9]

-

Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the substrate (acetylthiocholine iodide).[10][11]

-

Reaction Mixture: In a 96-well plate, add the buffer, DTNB solution, the test compound at various concentrations, and the enzyme (AChE or BChE).

-

Initiation: Start the reaction by adding the substrate to the wells.

-

Absorbance Measurement: Measure the absorbance at 412 nm at regular intervals to monitor the formation of the yellow-colored 5-thio-2-nitrobenzoate anion, which is produced upon the reaction of DTNB with thiocholine (a product of substrate hydrolysis).[3][10]

-

Data Analysis: Calculate the rate of reaction and determine the inhibitory activity of the test compound.

Caption: Inhibition of acetylcholine hydrolysis by piperazine derivatives.

C. Antimicrobial Activity

The growing threat of antimicrobial resistance necessitates the development of novel anti-infective agents. Piperazine derivatives have demonstrated significant potential in this area, exhibiting both antibacterial and antifungal activities.[12]

Amide derivatives of 4-methylpiperazine have shown promising antimicrobial effects. For instance, metal complexes of 4-methylpiperazine-1-carbodithioate have displayed potent activity against various bacterial and fungal strains, with Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range.[13] One such complex, [Co(4-MPipzcdt)(phen)2]Cl, was particularly effective against E. coli and P. aeruginosa with an MIC of 16 µg/mL and against C. albicans with an MIC of <8 µg/mL.[13]

Table 3: Antimicrobial Activity of a 4-Methylpiperazine Derivative Complex

| Compound | Microorganism | MIC (µg/mL) | Reference |

| [Co(4-MPipzcdt)(phen)2]Cl | E. coli | 16 | [13] |

| [Co(4-MPipzcdt)(phen)2]Cl | P. aeruginosa | 16 | [13] |

| [Co(4-MPipzcdt)(phen)2]Cl | C. albicans | <8 | [13] |

MIC: Minimum Inhibitory Concentration.

The antibacterial mechanism of some pyrazine-2-carboxylic acid derivatives of piperazines is thought to involve the inhibition of GlcN-6-P synthase, a key enzyme in the bacterial cell wall synthesis pathway.[3]

D. Central Nervous System (CNS) Activity

Beyond their role in neurodegenerative diseases, piperazine derivatives are known to interact with various receptors in the central nervous system, including dopamine and serotonin receptors. This suggests their potential for treating a range of neurological and psychiatric disorders. While specific studies on this compound derivatives in this context are emerging, the broader class of piperazine compounds has shown significant activity as modulators of these key neurotransmitter systems.

III. Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of a compound and its biological activity is fundamental to rational drug design. For this compound derivatives, several key structural features influence their pharmacological profile.

-

Chirality: The stereochemistry at the C2 position of the piperazine ring is often critical for biological activity. The (R)-enantiomer is frequently of particular interest in pharmaceutical chemistry due to its potential for enhanced efficacy and reduced off-target effects.[1]

-

Substituents on the Amide Nitrogen: The nature of the substituent on the amide nitrogen, formed from the carboxylic acid, plays a significant role in determining the potency and selectivity of the compound. For example, in the case of anticholinesterase activity, the conversion of the carboxylic acid to a hydroxamic acid dramatically shifted the selectivity from AChE to BChE and significantly increased the potency.[9]

-

Substituents on the N1-Nitrogen: Modifications at the N1 position of the piperazine ring can also influence the biological activity. In the context of anticancer agents, the introduction of bulky and lipophilic groups has been shown to enhance cytotoxic effects.

IV. Conclusion and Future Directions

Derivatives of this compound represent a highly versatile and promising scaffold in medicinal chemistry. Their synthetic tractability, coupled with a diverse range of biological activities, makes them attractive candidates for the development of novel therapeutics. The demonstrated efficacy of these compounds as anticancer, neuroprotective, and antimicrobial agents underscores their potential to address significant unmet medical needs.

Future research in this area should focus on several key aspects:

-

Expansion of the Chemical Space: The synthesis and biological evaluation of a wider range of derivatives with diverse substitutions at both the amide and the N1-positions of the piperazine ring will be crucial for elucidating more detailed structure-activity relationships.

-

Mechanism of Action Studies: A deeper understanding of the molecular mechanisms underlying the observed biological activities will facilitate the design of more potent and selective compounds.

-

In Vivo Efficacy and Pharmacokinetic Profiling: Promising lead compounds identified from in vitro studies should be advanced to in vivo models to evaluate their efficacy, safety, and pharmacokinetic properties.

The continued exploration of this compound derivatives holds great promise for the discovery of next-generation drugs to combat a wide range of diseases.

References

-

Chiral Synthesis and Enzymatic Resolution of (S)-(-)Piperazine-2-Carboxylic Acid Using Enzyme Alcalase. (2025). ResearchGate. [Link]

-

Ellman's Test. (n.d.). Aapptec. [Link]

-

Ellman Esterase Assay Protocol. (n.d.). Scribd. [Link]

-

A Protocol for the Determination of Free Thiols. (n.d.). University of Utah. [Link]

-

Ellman's assay for in-solution quantification of sulfhydryl groups. (n.d.). BMG LABTECH. [Link]

-

Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine Derivatives as Potential Anticancer Agents—In Vitro Evaluation against Breast Cancer Cells. (2023). MDPI. [Link]

-

MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. [Link]

-

Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. (2024). Semantic Scholar. [Link]

-

Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. (2024). PubMed. [Link]

-

Antimicrobial and toxicological studies of some metal complexes of 4-methylpiperazine-1-carbodithioate and phenanthroline mixed ligands. (n.d.). PMC. [Link]

-

SAR of compound 30 as neuroprotective agents. (n.d.). ResearchGate. [Link]

-

Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine Derivatives as Potential Anticancer Agents. (2023). AIR Unimi. [Link]

- The preparation method of one kind (2R, 4R) -4- methyl piperidine -2- Ethyl formate compounds. (n.d.).

-

Synthesis of novel antibacterial and antifungal dithiocarbamate-containing piperazine derivatives via re-engineering multicomponent approach. (n.d.). PMC. [Link]

-

Anticancer activity (IC 50 ) of selected compounds 4 and 13 and... (n.d.). ResearchGate. [Link]

-

Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. (2023). MDPI. [Link]

-

Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (n.d.). MDPI. [Link]

-

A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. (n.d.). Der Pharma Chemica. [Link]

-

Novel quinolinyl-thiazole hybrid candidates bearing N-methyl piperazine as potential anti-breast cancer agents: synthesis, biological evaluation and computational studies. (n.d.). PMC. [Link]

-

Design, synthesis and assay of 2-(4-phenylpiperazin-1-yl)pyrimidine-5- carboxamide derivatives as acetylcholinesterase inhibitors. (2022). ResearchGate. [Link]

- Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride. (n.d.).

-

(PDF) Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. (2024). ResearchGate. [Link]

-

This compound. (n.d.). PubChem. [Link]

-

Synthesis and Antimicrobial Activity of Some Piperazine Dithiocarbamate Derivatives. (2025). ResearchGate. [Link]

-

Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects. (2013). PMC. [Link]

-

Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. (n.d.). OUCI. [Link]

Sources

- 1. CN103524401A - Synthetic method for (2R, 4R)-4-methyl-2-piperidinecarboxylic acid - Google Patents [patents.google.com]

- 2. Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. broadpharm.com [broadpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. peptide.com [peptide.com]

- 11. scribd.com [scribd.com]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. Antimicrobial and toxicological studies of some metal complexes of 4-methylpiperazine-1-carbodithioate and phenanthroline mixed ligands - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Pharmacological Versatility of the Piperazine-2-Carboxylic Acid Scaffold: From Synthetic Intermediate to Neurologically Active Derivatives

Abstract

While 4-Methylpiperazine-2-carboxylic acid is principally recognized as a chiral synthetic intermediate, the piperazine-2-carboxylic acid scaffold it represents is a cornerstone in modern medicinal chemistry. This guide delineates the mechanistic significance of this structural motif, transitioning from its role as a versatile building block to its incorporation in highly potent and selective neurological drug candidates. We will explore the primary mechanisms of action elucidated for its derivatives, focusing on ionotropic glutamate receptor antagonism and cholinesterase inhibition. This document provides an in-depth analysis of the structure-activity relationships, supporting experimental methodologies, and the therapeutic potential of compounds derived from this privileged scaffold.

The Strategic Importance of the Piperazine-2-Carboxylic Acid Scaffold

This compound itself is not a therapeutic agent; rather, it is a valuable chiral building block for organic synthesis.[1][2][3] Its utility stems from several key structural features:

-

Piperazine Ring: A six-membered heterocycle with two nitrogen atoms at opposite positions. This ring system is considered a "privileged scaffold" in drug discovery due to its frequent appearance in FDA-approved drugs.[2][4] The two nitrogens can act as hydrogen bond acceptors and donors, which can enhance water solubility and bioavailability.[2]

-

Chiral Center: The carboxylic acid at the 2-position creates a chiral center. This is critical in modern pharmacotherapy, as specific stereoisomers (enantiomers) of a drug can have significantly different biological activities, potencies, and safety profiles.[1]

-

Dual Functionalization Points: The scaffold possesses a reactive carboxylic acid and a secondary amine (or tertiary amine in the case of the 4-methyl derivative), allowing for sequential and specific chemical modifications to explore structure-activity relationships (SAR).[2][5] The carboxylic acid is a handle for forming amide bonds, while the nitrogen atoms can be functionalized to modulate basicity and pharmacokinetic properties.[2]

These features make the scaffold an ideal starting point for creating libraries of complex molecules targeting a range of biological systems, particularly within the central nervous system (CNS).[6]

Primary Mechanism of Action: Ionotropic Glutamate Receptor Antagonism

A predominant therapeutic application for derivatives of the piperazine-carboxylic acid core is the modulation of ionotropic glutamate receptors (iGluRs), specifically NMDA and Kainate receptors. Overactivation of these receptors is implicated in numerous neurological and psychiatric disorders, including epilepsy, stroke, chronic pain, and neurodegenerative diseases like Alzheimer's.[7][8][9]

Competitive Antagonism at NMDA Receptors

N-methyl-D-aspartate receptors (NMDARs) are glutamate-gated ion channels crucial for synaptic plasticity. They are heterotetramers typically composed of two GluN1 subunits and two GluN2 subunits. The glutamate binding site, which is the target for competitive antagonists, is located on the GluN2 subunit.[7][9][10]

Derivatives of piperazine-2,3-dicarboxylic acid have been shown to be potent competitive NMDAR antagonists.[7][10] They act by binding to the glutamate recognition site on the GluN2 subunit, thereby preventing the endogenous ligand, glutamate, from binding and activating the receptor. This inhibits the influx of Ca²⁺ ions through the channel, mitigating excitotoxicity.

Interestingly, specific N¹-substituted derivatives of cis-piperazine-2,3-dicarboxylic acid exhibit selectivity for different GluN2 subunits. While typical antagonists show a potency order of GluN2A > GluN2B > GluN2C > GluN2D, certain piperazine derivatives display an unusual and therapeutically interesting improved relative affinity for GluN2C and GluN2D subunits.[7][10][11] This subunit selectivity is critical for developing drugs with targeted efficacy and reduced side effects.

Caption: Competitive antagonism of the NMDA receptor by a piperazine derivative.

Dual Antagonism of NMDA and Kainate Receptors

Further research has revealed that some N¹-substituted piperazine-2,3-dicarboxylates are broad-spectrum iGluR antagonists, potently binding to both NMDARs and kainate receptors (KARs).[7][9] Specifically, these compounds can be selective antagonists for GluK1-containing kainate receptors.[7][9][11]

This dual-antagonist activity is significant because both receptor types are implicated in pathological conditions. A single compound capable of modulating both systems may offer a more comprehensive therapeutic effect, for instance, in controlling seizures or managing neuropathic pain.[11] Modeling studies suggest that specific amino acid residues within the receptor binding pocket, such as threonine in GluK1, are crucial for the antagonist activity of these piperazine derivatives.[9]

Secondary Mechanism of Action: Cholinesterase Inhibition

Another promising avenue for derivatives of the piperazine-2-carboxylic acid scaffold is in the treatment of Alzheimer's disease. A key strategy in symptomatic treatment is to increase the levels of the neurotransmitter acetylcholine in the brain by inhibiting the enzymes that break it down: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

A 2023 study detailed the synthesis and evaluation of a series of 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives as cholinesterase inhibitors.[12]

-

Mechanism: These compounds act as competitive inhibitors, binding to the catalytic and peripheral anionic sites of both AChE and BChE. This prevents acetylcholine from accessing the active site and being hydrolyzed.

-

Selectivity: The study found that modifying the carboxylic acid functional group led to different selectivity profiles. Free carboxylic acid derivatives were more selective for AChE, while converting the acid to hydroxamic acids or carboxamides resulted in potent and highly selective inhibitors of BChE.[12]

-

Potency: One derivative, 1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid (compound 7b), showed extraordinarily potent inhibition of BChE with a Ki value in the low nanomolar range (1.6 ± 0.08 nM), significantly superior to the reference drug donepezil.[12]

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | 721876-16-0 | Benchchem [benchchem.com]

- 3. Buy (R)-4-Methyl-piperazine-2-carboxylic acid (EVT-13149706) [evitachem.com]

- 4. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid | 126937-41-5 | Benchchem [benchchem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Piperazine-2,3-dicarboxylic acid Derivatives as Dual Antagonists of NMDA and GluK1-Containing Kainate Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Collection - Piperazine-2,3-dicarboxylic Acid Derivatives as Dual Antagonists of NMDA and GluK1-Containing Kainate Receptors - Journal of Medicinal Chemistry - Figshare [figshare.com]

- 12. Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Methylpiperazine-2-carboxylic Acid: From Discovery to Therapeutic Potential

This guide provides a comprehensive technical overview of 4-Methylpiperazine-2-carboxylic acid, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. Delving into its discovery, historical context, synthesis, and applications, this document serves as an in-depth resource on this valuable molecular scaffold.

Introduction: The Significance of the Piperazine Moiety

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposing positions, is a cornerstone of modern medicinal chemistry.[1] Its prevalence in numerous FDA-approved drugs underscores its status as a "privileged scaffold" in drug discovery.[1] The two nitrogen atoms can act as hydrogen bond acceptors and donors, which often enhances water solubility and bioavailability—crucial properties for drug candidates.[1] The structural rigidity and polar surface area conferred by the piperazine ring contribute to improved target affinity and specificity.[1] Consequently, piperazine derivatives have been successfully incorporated into a vast range of pharmaceuticals with diverse pharmacological activities, including anticancer, antiviral, antidepressant, and antipsychotic properties.[1]

This compound represents a key functionalized derivative within this important class of compounds. The presence of a carboxylic acid group at the 2-position and a methyl group at the 4-position offers distinct points for chemical modification.[1] The carboxylic acid provides a versatile handle for forming amide bonds, a common linkage in many biologically active compounds, while the methyl group on the nitrogen can influence the compound's basicity and pharmacokinetic profile.[1]

Physicochemical Properties

A foundational understanding of a molecule's physical and chemical characteristics is paramount for its application in research and development.

| Property | Value | Source |

| CAS Number | 721876-16-0 | [2][3] |

| Molecular Formula | C₆H₁₂N₂O₂ | [2] |

| Molecular Weight | 144.17 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Appearance | White powder (predicted) | [4] |

| Chirality | Exists as enantiomers |

Discovery and Historical Context

While the precise first synthesis of this compound is not prominently documented in readily available literature, its emergence is intrinsically linked to the broader exploration of piperazine and its derivatives in the 20th century. The initial interest in piperazine itself dates back to its use as an anthelmintic agent. Over the decades, the focus shifted towards the functionalization of the piperazine ring to modulate its pharmacological properties, leading to the development of a multitude of drugs.